1-(4-Fluoro-2-isobutoxyphenyl)ethanone
Description
1-(4-Fluoro-2-isobutoxyphenyl)ethanone is an aromatic ketone featuring a fluorine atom at the para-position and an isobutoxy group at the ortho-position of the phenyl ring. Such compounds are frequently employed as intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties . The isobutoxy group enhances lipophilicity and steric bulk, while the fluorine atom modulates electron density, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMSSOMLGQJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation: Introduction of the Isobutoxy Group
The isobutoxy substituent is commonly introduced via nucleophilic aromatic substitution or Williamson ether synthesis starting from 4-fluorophenol or 4-fluoro-2-hydroxyphenyl derivatives. The typical procedure involves:
- Reacting 4-fluoro-2-hydroxybenzene with isobutyl bromide or isobutyl chloride in the presence of a base such as potassium carbonate.
- Solvent systems often include acetone or dimethylformamide (DMF).
- Reaction temperatures range from ambient to reflux conditions to maximize ether formation.
This step yields 4-fluoro-2-isobutoxybenzene, which serves as the key intermediate for subsequent acetylation.
Acetylation: Introduction of the Ethanone Group
The ethanone moiety is introduced primarily via Friedel-Crafts acylation or related condensation reactions, involving:
- Reaction of 4-fluoro-2-isobutoxybenzene with acetyl chloride or phenyl acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- The reaction is typically conducted at low temperatures (−10 to 0 °C) to control reactivity and selectivity.
- The mixture is stirred for several hours (2–8 hours) to ensure completion.
- Quenching is performed by slow addition into ice-water-hydrochloric acid mixtures to precipitate the product.
This step yields 1-(4-fluoro-2-isobutoxyphenyl)ethanone with high purity.
Purification and Isolation
- The crude product is extracted with organic solvents such as methylene chloride or petroleum ether.
- Sequential washing with aqueous sodium bicarbonate, water, and brine removes acidic and inorganic impurities.
- Drying over sodium sulfate followed by solvent evaporation yields the purified ketone.
- Recrystallization or solvent trituration with isopropyl alcohol enhances purity and controls crystal form.
Representative Experimental Procedure and Data
| Step | Reagents & Conditions | Observations & Yield |
|---|---|---|
| Ether Formation | 4-fluoro-2-hydroxybenzene + isobutyl bromide, K2CO3, acetone, reflux 6–8 h | 4-fluoro-2-isobutoxybenzene obtained in ~80–85% yield |
| Acetylation | 4-fluoro-2-isobutoxybenzene + acetyl chloride, AlCl3 (1.5 eq), −10 to 0 °C, 4 h | This compound formed; crude yield ~75–80% |
| Workup | Quench with ice/HCl, extract with methylene chloride, wash with NaHCO3, dry, evaporate | Purity >98% by HPLC; isolated yield 70–77% |
Research Findings and Optimization Notes
- Maintaining low temperature during Friedel-Crafts acylation minimizes side reactions such as polyacylation or rearrangements.
- Potassium carbonate is effective for etherification, providing good yields without over-alkylation.
- Use of dry solvents and inert atmosphere (nitrogen) improves reproducibility and product stability.
- Purification with isopropyl alcohol enhances crystalline quality and reduces residual solvents.
- Analytical data (HPLC, NMR) confirm high purity and correct substitution pattern.
Summary Table of Key Parameters
| Parameter | Typical Value / Condition |
|---|---|
| Etherification base | Potassium carbonate |
| Etherification solvent | Acetone or DMF |
| Etherification temperature | Reflux (56–60 °C) |
| Acylation catalyst | Aluminum chloride (AlCl3), 1.5 eq |
| Acylation temperature | −10 to 0 °C |
| Reaction time (acylation) | 2–8 hours |
| Workup solvents | Methylene chloride, water, NaHCO3 wash |
| Purification solvent | Isopropyl alcohol |
| Final yield | 70–77% |
| Purity (HPLC) | >98% |
Chemical Reactions Analysis
α-Fluorination Reactions
The ketone’s α-carbon undergoes fluorination under electrophilic fluorination conditions. Selectfluor (F-TEDA-BF₄) is a key reagent for this transformation, particularly in aqueous micellar systems:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| Selectfluor, SDS (micelles), H₂O | 2-Fluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone | ~75% | Room temperature, regioselective |
This method avoids organic solvents, leveraging SDS micelles to enhance reactivity. The reaction proceeds via enolate intermediate formation, followed by fluorine transfer .
Nucleophilic Aromatic Substitution
The electron-withdrawing ketone group activates the aromatic ring for substitution at the para-fluoro position under specific conditions:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaOH (aq), Cu catalyst, 100°C | 1-(4-Hydroxy-2-isobutoxyphenyl)ethanone | 60–70% | Requires prolonged heating |
| NH₃, Pd/C, EtOH | 1-(4-Amino-2-isobutoxyphenyl)ethanone | ~50% | Limited by competing side reactions |
Substitution at the para-fluorine is less favored compared to ortho/meta positions due to steric and electronic effects from the isobutoxy group.
Reduction of the Carbonyl Group
The ketone is reduced to its corresponding secondary alcohol using common reducing agents:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaBH₄, EtOH, 25°C | 1-(4-Fluoro-2-isobutoxyphenyl)ethanol | 85–90% | Fast, mild conditions |
| LiAlH₄, THF, 0°C → reflux | 1-(4-Fluoro-2-isobutoxyphenyl)ethanol | >95% | Hazardous but high-yielding |
Oxidative Transformations
Controlled oxidation targets the ketone or aromatic ring:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO₄, H₂SO₄, Δ | 4-Fluoro-2-isobutoxybenzoic acid | 40–50% | Over-oxidation common |
| O₂, Co(III) catalyst, CH₃CN | Epoxide derivatives | ~30% | Limited applicability |
Condensation Reactions
The carbonyl group participates in imine and hydrazone formation:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NH₂NH₂, EtOH, Δ | 1-(4-Fluoro-2-isobutoxyphenyl)ethanone hydrazone | 80% | Stable crystalline product |
| PhNH₂, TiCl₄, CH₂Cl₂ | Schiff base | 65% | Requires anhydrous conditions |
Comparative Reactivity with Analogues
The isobutoxy group’s steric bulk and fluorine’s electronegativity differentiate this compound from non-fluorinated analogues:
| Reaction Type | This compound | 1-(4-Methoxyphenyl)ethanone |
|---|---|---|
| α-Fluorination rate | Faster (electron withdrawal by F) | Slower |
| Nucleophilic substitution yield | Lower (steric hindrance) | Higher |
| Reduction efficiency | Comparable | Comparable |
Theoretical Reaction Pathways
Computational studies suggest potential unverified reactions:
-
Photocatalytic C–H functionalization : Visible-light-mediated alkylation at the ortho position.
-
Cross-coupling : Suzuki-Miyaura coupling after ketone conversion to a triflate.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHF O
Molecular Weight : 210.25 g/mol
The compound features a fluorine atom, an isobutoxy group, and an ethanone moiety attached to a phenyl ring. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability, while the isobutoxy group may influence binding affinity towards various biological targets .
Scientific Research Applications
1-(4-Fluoro-2-isobutoxyphenyl)ethanone has several applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of novel compounds with desired properties .
Biology
- Antimicrobial Properties : Investigated for its potential antimicrobial activity, it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Activity : Studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Medicine
- Lead Compound for Pharmaceuticals : Its unique structure makes it a promising lead compound for drug development, particularly in targeting specific biological pathways involved in disease processes .
- Mechanism of Action : The interaction of this compound with specific molecular targets may lead to significant biological effects, enhancing its potential therapeutic applications .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study investigating various derivatives of phenyl ethanones, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests its potential use as a scaffold for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory disorders such as arthritis or asthma.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences between 1-(4-Fluoro-2-isobutoxyphenyl)ethanone and analogs are summarized below:
- Lipophilicity and Solubility: The isobutoxy group in the target compound increases lipophilicity compared to hydroxyl or bromo substituents, likely reducing water solubility. For example, 1-(4-Bromo-2-fluorophenyl)ethanone has a log S (ESOL) of -3.22 , while hydroxylated analogs (e.g., 4'-Fluoro-2'-hydroxyacetophenone) exhibit higher polarity and solubility .
- Steric Effects : The bulky isobutoxy group may hinder nucleophilic attacks on the ketone, contrasting with smaller substituents like methoxy or halogens .
Biological Activity
1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
The compound features a fluorine atom, an isobutoxy group, and a phenyl ring, which are critical for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The isobutoxy group may influence the compound's binding affinity and selectivity towards various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, showing promise in reducing inflammation in various models.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induced apoptosis in cancer cells |
In Vitro Studies
In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism involved the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.
In Vivo Studies
Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Administration resulted in a marked decrease in edema in carrageenan-induced paw edema models, suggesting its potential utility in treating inflammatory disorders.
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in academic laboratories?
The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated aromatic substrate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include:
- Slow addition of acetyl chloride to the substrate to control exothermicity.
- Use of inert solvents (e.g., dichloromethane) to stabilize intermediates.
- Post-reaction quenching with ice-water to hydrolyze the catalyst and precipitate the product . Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using recrystallization (ethanol/water mixtures are common) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and isobutoxy/fluoro group integration .
- Mass spectrometry (EI-MS) for molecular ion ([M]⁺) identification and fragmentation pattern analysis .
- X-ray crystallography to resolve crystal packing and bond angles, especially for verifying steric effects from the isobutoxy group . Note : Cross-reference IR spectra (C=O stretch ~1680–1720 cm⁻¹) and melting/boiling points (e.g., T₆ᵢₒᵢₗ = 469.2 K for analogues) with literature .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy.
- Avoid ignition sources (sparks, open flames) as ketones can form combustible vapors .
- Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency : For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key variables to test:
- Catalyst alternatives : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce hydrolysis sensitivity .
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (toluene) for regioselectivity .
- Temperature gradients : Lower temperatures (0–5°C) may suppress side reactions (e.g., over-acylation) . Scale-up : Transition from batch to continuous flow reactors for improved heat/mass transfer .
Q. How should researchers resolve contradictions in spectral or thermodynamic data?
Example scenario: Discrepancies in reported boiling points.
Q. What computational methods are suitable for studying its electronic structure?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic substitution sites) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design . Software : Use Gaussian, ORCA, or AutoDock with crystal structure inputs (CCDC codes from ).
Q. How can derivatives of this compound be designed for biological activity studies?
Strategy :
- Introduce substituents (e.g., sulfonyl, amino) at the 4-fluoro or isobutoxy positions to modulate lipophilicity .
- Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Evaluate anti-inflammatory potential via COX-2 inhibition assays . Synthetic routes : Adapt methods from analogues, such as nucleophilic substitution or Suzuki coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
